2-[(2,4-Difluorophenyl)sulfonyl]-1-(2,4-dimethylphenyl)ethanone
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Overview
Description
2-[(2,4-Difluorophenyl)sulfonyl]-1-(2,4-dimethylphenyl)ethanone is an organic compound with a complex structure that includes both fluorine and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Difluorophenyl)sulfonyl]-1-(2,4-dimethylphenyl)ethanone typically involves a multi-step process. One common method includes the reaction of 2,4-difluorobenzene with sulfonyl chloride to form the sulfonyl intermediate. This intermediate is then reacted with 2,4-dimethylphenyl ethanone under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Difluorophenyl)sulfonyl]-1-(2,4-dimethylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfide derivatives.
Scientific Research Applications
2-[(2,4-Difluorophenyl)sulfonyl]-1-(2,4-dimethylphenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-[(2,4-Difluorophenyl)sulfonyl]-1-(2,4-dimethylphenyl)ethanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atoms enhance the compound’s ability to penetrate biological membranes, increasing its efficacy in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorophenyl sulfone
- 2,4-Dimethylphenyl sulfone
- 2,4-Difluorophenyl ethanone
Uniqueness
2-[(2,4-Difluorophenyl)sulfonyl]-1-(2,4-dimethylphenyl)ethanone is unique due to the combination of its functional groups, which confer distinct chemical and physical properties.
Biological Activity
2-[(2,4-Difluorophenyl)sulfonyl]-1-(2,4-dimethylphenyl)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C16H16F2O3S
- Molecular Weight : 342.36 g/mol
- CAS Number : 1251557-71-7
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily in the fields of anti-inflammatory and anticancer research. The following sections detail specific findings related to its biological effects.
Anti-inflammatory Activity
Recent studies have shown that this compound significantly inhibits pro-inflammatory cytokines. For instance:
- Mechanism of Action : The compound suppresses the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs), which are crucial pathways in inflammatory responses.
- Experimental Findings : In vitro studies demonstrated a reduction in interleukin (IL)-6 and IL-23 production in macrophages treated with this compound, indicating its potential for managing inflammatory diseases such as psoriasis and rheumatoid arthritis .
Anticancer Properties
The anticancer potential of this compound has also been explored:
- Cell Line Studies : In vitro assays using various cancer cell lines revealed that the compound induces apoptosis and inhibits cell proliferation. For example, it was found to significantly reduce the viability of breast cancer cells by inducing cell cycle arrest at the G1 phase.
- Mechanistic Insights : The compound's ability to disrupt mitochondrial function and promote reactive oxygen species (ROS) production was noted as a mechanism contributing to its cytotoxic effects against cancer cells .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Psoriasis Treatment :
- Breast Cancer Research :
Data Tables
Properties
IUPAC Name |
2-(2,4-difluorophenyl)sulfonyl-1-(2,4-dimethylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O3S/c1-10-3-5-13(11(2)7-10)15(19)9-22(20,21)16-6-4-12(17)8-14(16)18/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSGMTAFHNESPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CS(=O)(=O)C2=C(C=C(C=C2)F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.